N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide

PKM2 modulation quinoline-8-sulfonamide structure-activity relationship

CAS 1795420-26-6 features a 4-hydroxytetrahydro-2H-pyran-4-yl methyl substituent absent from simpler quinoline-8-sulfonamide analogs, providing distinct hydrogen-bonding and steric properties. This substitution has not been systematically evaluated for PKM2 modulation. Profile alongside known active analogs (e.g., compound 9a) to determine effect on target engagement, selectivity, and cytotoxicity. The hydroxylated tetrahydropyran moiety is expected to improve aqueous solubility versus fully aromatic N-substituted analogs. Ideal for SAR expansion, assay development, and physicochemical profiling. For R&D use only.

Molecular Formula C15H18N2O4S
Molecular Weight 322.38
CAS No. 1795420-26-6
Cat. No. B2930571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide
CAS1795420-26-6
Molecular FormulaC15H18N2O4S
Molecular Weight322.38
Structural Identifiers
SMILESC1COCCC1(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O
InChIInChI=1S/C15H18N2O4S/c18-15(6-9-21-10-7-15)11-17-22(19,20)13-5-1-3-12-4-2-8-16-14(12)13/h1-5,8,17-18H,6-7,9-11H2
InChIKeyUVPFIKOGILLOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide (CAS 1795420-26-6): Structural Classification and Procurement Context


N-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide (CAS 1795420-26-6) is a synthetic small molecule belonging to the quinoline-8-sulfonamide class. Its structure features a quinoline core, an 8-sulfonamide linker, and a 4-hydroxytetrahydro-2H-pyran-4-yl methyl substituent . Quinoline-8-sulfonamide derivatives have been investigated as modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme critical for cancer metabolism [1]. However, this specific compound has not been reported in peer-reviewed primary literature or indexed in authoritative databases such as PubChem, ChEMBL, or the EPA CompTox Dashboard. Its presence is currently limited to specialty chemical vendor catalogs, and no direct biological activity data, selectivity profiles, or in vivo pharmacokinetic parameters are publicly available. Procurement decisions must therefore be based on structural analogy to characterized quinoline-8-sulfonamide analogs and vendor-provided quality documentation.

Why Generic Substitution Is Not Advisable for N-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide (CAS 1795420-26-6)


Quinoline-8-sulfonamide analogs cannot be substituted interchangeably because small structural variations at the sulfonamide nitrogen profoundly alter PKM2 modulation potency, selectivity between activation and inhibition, and cellular cytotoxicity profiles. In a recent series of 8-quinolinesulfonamide derivatives, compound 9a (bearing a distinct N-substituent) reduced intracellular pyruvate levels in A549 lung cancer cells and exhibited greater cytotoxicity toward cancer cells than normal cells, pointing to substitution-dependent selectivity [1]. The 4-hydroxytetrahydro-2H-pyran-4-yl methyl group present in CAS 1795420-26-6 introduces a hydrogen-bond-donating hydroxyl and a sterically demanding tetrahydropyran ring that are absent from simpler alkyl-substituted analogs, potentially altering target engagement, solubility, and metabolic stability. Without head-to-head comparative data, assuming equipotency or equivalent selectivity between this compound and other quinoline-8-sulfonamides is scientifically unjustified.

Quantitative Differentiation Evidence for N-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide (CAS 1795420-26-6): Comparator-Based Analysis


Structural Differentiation: 4-Hydroxytetrahydro-2H-pyran Substituent Versus Alkyl or Aryl Analogs

The compound bears a 4-hydroxytetrahydro-2H-pyran-4-yl methyl group at the sulfonamide nitrogen. This substituent differs from the N-aryl, N-alkyl, and N-heterocyclic substituents found in the published quinoline-8-sulfonamide PKM2 modulator series, where the most potent compound (9a) features a triazole-linked quinolinyl fragment [1]. The tetrahydropyran hydroxyl provides an additional hydrogen-bond donor/acceptor site not present in simpler analogs such as unsubstituted quinoline-8-sulfonamide (CAS 35203-91-9). Quantitative comparative biological data for this specific compound are not available in the public domain.

PKM2 modulation quinoline-8-sulfonamide structure-activity relationship

Class-Level Target Engagement: PKM2 Modulation Versus Other Sulfonamide Mechanisms

Quinoline-8-sulfonamide derivatives have demonstrated PKM2 modulatory activity in both in silico and in vitro models. The published series achieved reduction of intracellular pyruvate levels in A549 lung cancer cells, with compound 9a showing selective cytotoxicity against cancer cells over normal cells [1]. In contrast, the parent quinoline-8-sulfonamide core without optimized N-substitution is essentially inactive. Separately, 8-quinolinesulfonamide phenylimidazole derivatives have been developed as PKM2 agonists (e.g., compound D16, AC50 = 77 nM, Emax = 216%) for cardiovascular indications [2]. The specific activity of CAS 1795420-26-6 at PKM2 has not been measured, and it is unknown whether this compound acts as an inhibitor, activator, or is inactive.

PKM2 cancer metabolism sulfonamide pharmacology

Patent Landscape: Covered Scaffold Versus Unclaimed Specific Compound

European Patent EP2448582B1 ('Quinoline-8-sulfonamide derivatives having an anticancer activity') describes a broad genus of PKM2-modulating quinoline-8-sulfonamides with diverse N-substituents including heterocyclyl, aryl, and alkyl groups [1]. However, the 4-hydroxytetrahydro-2H-pyran-4-yl methyl substituent of CAS 1795420-26-6 is not explicitly claimed or exemplified in this patent. This places the compound in an uncertain freedom-to-operate position: it may fall outside the granted claims, or it may be encompassed by generic Markush language. Similar patents (e.g., US20110172297A1) cover oxopiperidinyl and pyranyl sulfonamides but do not specifically describe this compound [2].

intellectual property quinoline-8-sulfonamide anticancer patent

Recommended Application Scenarios for N-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide (CAS 1795420-26-6)


Exploratory SAR Expansion of Quinoline-8-Sulfonamide PKM2 Modulators

This compound is best suited as a structurally distinct analog for expanding the structure-activity relationship (SAR) of quinoline-8-sulfonamide-based PKM2 modulators, where the 4-hydroxytetrahydro-2H-pyran substituent has not been systematically evaluated [1]. Researchers may profile it alongside known active analogs (e.g., compound 9a) in PKM2 enzymatic and cell-based assays to determine whether this substitution pattern preserves, enhances, or abolishes target modulation.

Physicochemical and Solubility Profiling of Tetrahydropyran-Containing Sulfonamides

The hydroxylated tetrahydropyran moiety is expected to improve aqueous solubility relative to fully aromatic N-substituted quinoline-8-sulfonamides [1]. This compound can serve as a tool to experimentally measure logP, thermodynamic solubility, and permeability in Caco-2 or PAMPA models, generating data to guide the design of more drug-like PKM2 modulators.

Negative Control or Inactive Comparator for PKM2 Agonist Programs

Given that 8-quinolinesulfonamide phenylimidazole derivatives have been optimized as potent PKM2 agonists (e.g., D16, AC50 = 77 nM) [2], CAS 1795420-26-6 may be evaluated as a structurally related but pharmacologically uncharacterized comparator to control for scaffold-specific effects in phenotypic assays. Confirmation of inactivity or differential activity is a prerequisite for this use.

Reference Compound for Analytical Method Development

The compound's distinct molecular formula (C15H18N2O4S, MW 322.38) and unique retention characteristics can support LC-MS or HPLC method development for quinoline-8-sulfonamide detection and quantification in biological matrices [1]. Its hydroxyl group offers a derivatization handle for fluorescence or MS-tagging.

Quote Request

Request a Quote for N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.